molecular formula C20H23N3O2S B2819713 3-(3,5-dimethylisoxazol-4-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)propanamide CAS No. 1705219-04-0

3-(3,5-dimethylisoxazol-4-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)propanamide

Cat. No. B2819713
M. Wt: 369.48
InChI Key: VBKLXKXGWYPJLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.



Synthesis Analysis

This involves the study of how the compound is synthesized. It includes the reactants used, the conditions under which the reaction takes place, and the yield of the product.



Molecular Structure Analysis

This involves the study of the compound’s molecular structure, including its atomic arrangement and the types of bonds present.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants and products of the reaction, the conditions under which the reaction takes place, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves studying the physical properties (such as melting point, boiling point, density) and chemical properties (such as reactivity, stability) of the compound.


Scientific Research Applications

Synthesis and Potential Therapeutic Applications

  • Antitumor Agents : A study conducted by Ch. Venkateshwar Reddy, S. Raju, M. N. Reddy, and E. Rajanarendar (2010) explored the synthesis of derivatives structurally similar to the compound , aiming at potential antitumor applications. The research focused on synthesizing compounds from 4-amino-3,5-dimethylisoxazole, indicative of the chemical's utility in developing antitumor agents. The structural elucidation was performed using IR, 1H NMR, and mass spectroscopic data, suggesting a pathway to novel therapeutic agents (Ch. Venkateshwar Reddy et al., 2010).

  • Antibacterial Activity : Research into azole derivatives, including the work by I. Tumosienė, I. Jonuškienė, K. Kantminienė, and Z. Beresnevičius (2012), demonstrates the potential of compounds with similar structures for antibacterial applications. The study synthesized azole derivatives from 3-[(4-methylphenyl)amino]propanehydrazide, evaluating their antibacterial activity. Such investigations point towards the compound's utility in developing new antibacterial agents, with significant implications for addressing antibiotic resistance (I. Tumosienė et al., 2012).

Safety And Hazards

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Future Directions

This involves discussing potential future research directions or applications of the compound.


properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2S/c1-12-7-5-6-8-16(12)20-22-14(3)18(26-20)11-21-19(24)10-9-17-13(2)23-25-15(17)4/h5-8H,9-11H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBKLXKXGWYPJLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)CCC3=C(ON=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-dimethylisoxazol-4-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)propanamide

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